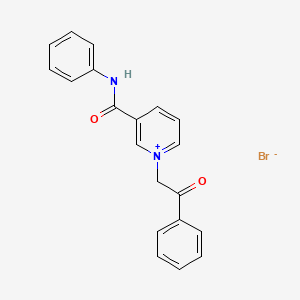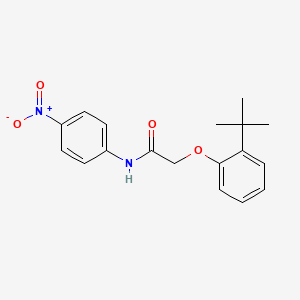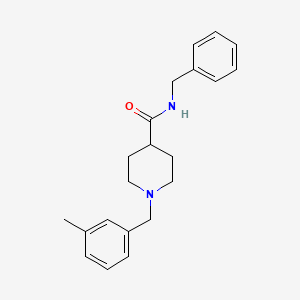![molecular formula C14H15N3S2 B4963741 N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea](/img/structure/B4963741.png)
N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea, commonly known as PETT, is a chemical compound with potential applications in scientific research. PETT belongs to the class of thiourea compounds and is known for its ability to inhibit the activity of certain enzymes.
作用机制
PETT inhibits the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. The binding of PETT to the enzyme is reversible, and the inhibition can be overcome by increasing the concentration of the substrate.
Biochemical and Physiological Effects:
PETT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Helicobacter pylori. PETT has also been shown to have anti-inflammatory effects, as it inhibits the activity of cyclooxygenase-2 (COX-2).
实验室实验的优点和局限性
PETT has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of selectivity for certain enzymes. However, PETT also has some limitations. It can be toxic to cells at high concentrations, and its inhibition of enzymes can be overcome by increasing the concentration of the substrate.
未来方向
There are several future directions for research on PETT. One area of interest is the development of PETT analogs with improved selectivity and potency. Another area of interest is the study of PETT's potential as an anti-cancer agent. Additionally, PETT's potential as an anti-inflammatory agent warrants further investigation.
合成方法
PETT can be synthesized by reacting N-phenylthiourea with 2-(2-pyridinylthio)ethylamine in the presence of a catalyst such as copper(II) acetate. The reaction yields PETT as a white crystalline solid, which can be purified by recrystallization.
科学研究应用
PETT has been used in various scientific research studies due to its potential as an enzyme inhibitor. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease. PETT has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
1-phenyl-3-(2-pyridin-2-ylsulfanylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S2/c18-14(17-12-6-2-1-3-7-12)16-10-11-19-13-8-4-5-9-15-13/h1-9H,10-11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUURYSDLVJLEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2-pyridin-2-ylsulfanylethyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-methylphenyl)amino]-2-propanol}](/img/structure/B4963659.png)

![5-(4-methylphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963669.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide](/img/structure/B4963684.png)


![4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4963706.png)
![N-cyclopropyl-4-methoxy-2-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B4963709.png)
amine](/img/structure/B4963720.png)
![3-[1-(3-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B4963723.png)
![sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate](/img/structure/B4963731.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4963747.png)

